4-(Chlorodifluoromethoxy)biphenyl
Description
Significance of Biphenyl (B1667301) Scaffolds in Synthetic Chemistry
The biphenyl unit, consisting of two phenyl rings linked by a single bond, is a privileged structure in synthetic chemistry. sctunisie.org It serves as a fundamental building block for a wide array of organic molecules, from pharmaceuticals and agrochemicals to liquid crystals and advanced polymers. hmdb.canih.gov The versatility of the biphenyl scaffold lies in its rigid, yet conformationally flexible nature, which allows for the precise spatial arrangement of functional groups. This structural motif is often employed to create molecules with enhanced thermal stability and specific electronic and optical properties. nebraska.edu
The synthesis of biphenyl derivatives has been extensively studied, with methods such as the Suzuki-Miyaura coupling reaction providing efficient and versatile routes to unsymmetrical biaryls. orgsyn.org This allows chemists to readily access a vast library of substituted biphenyl compounds, each with potentially unique characteristics.
The Role of Fluorine and Fluorinated Moieties in Chemical Design
Fluorine, the most electronegative element, imparts profound changes to the properties of organic molecules. rsc.org The introduction of fluorine or fluorinated groups, such as the trifluoromethyl or chlorodifluoromethoxy group, can dramatically alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often enhances the thermal and chemical stability of the molecule. chemicalbook.com
In medicinal chemistry, the strategic placement of fluorine can improve a drug's pharmacokinetic profile by blocking metabolic pathways. rsc.org In materials science, fluorinated compounds are integral to the development of liquid crystals, polymers, and other advanced materials with tailored properties. sctunisie.org
Overview of 4-(Chlorodifluoromethoxy)biphenyl within the Context of Organofluorine Chemistry
Within the broad class of organofluorine compounds, this compound emerges as a molecule of significant interest. This compound integrates the foundational biphenyl structure with the unique chlorodifluoromethoxy group. The presence of this fluorinated moiety is expected to bestow upon the biphenyl scaffold a distinct set of physicochemical properties.
A plausible synthetic route to this compound involves the reaction of 4-hydroxybiphenyl with a suitable source of the chlorodifluoromethoxy group. The precursor, 4-hydroxybiphenyl, can be synthesized through various methods, including the alkaline hydrolysis of biphenyl-4-sulfonic acid. google.com
The properties of this compound are anticipated to be influenced by both the biphenyl core and the fluorinated substituent. The biphenyl structure provides a rigid and planarizable framework, while the chlorodifluoromethoxy group introduces polarity and is expected to impact the compound's electronic nature and intermolecular interactions. Research into symmetrically and asymmetrically substituted fluorinated biphenyl derivatives has shown that such modifications can lead to the emergence of liquid crystalline phases, making these compounds promising candidates for applications in display technologies. sctunisie.orgnih.gov
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Biphenyl | C₁₂H₁₀ | 154.21 | 255 | 69-72 |
| 4-Hydroxybiphenyl | C₁₂H₁₀O | 170.21 | 305-308 | 164-166 |
| 4,4'-Biphenol | C₁₂H₁₀O₂ | 186.21 | - | 274-280 |
| This compound | C₁₃H₉ClF₂O | 254.66 | Not Available | Not Available |
Table 2: Spectroscopic Data of Biphenyl
| Technique | Solvent | Chemical Shift (δ ppm) |
| ¹H NMR | CDCl₃ | 7.38-7.43 (t, 2H), 7.47-7.52 (m, 4H), 7.64-7.67 (d, 4H) rsc.org |
| ¹³C NMR | CDCl₃ | 127.1, 127.2, 128.7, 141.2 |
While detailed experimental data for this compound is not extensively reported in publicly available literature, its structural similarity to other fluorinated biphenyls suggests potential applications as a building block in the synthesis of more complex molecules, including liquid crystals and specialty polymers. Further research into this compound is warranted to fully elucidate its properties and unlock its potential in various fields of advanced organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-4-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQHSAGYYKBGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chlorodifluoromethoxy Biphenyl and Analogous Structures
Strategies for Introducing the Chlorodifluoromethoxy Moiety
The construction of the chlorodifluoromethoxy group on an aromatic scaffold, particularly a biphenyl (B1667301) system, involves specialized synthetic techniques. These strategies can be broadly categorized into approaches that first build a related fluorine-containing group, such as a difluoromethoxy moiety, which can be conceptually related to the target structure, and methods aimed at directly forming the C-Cl and C-F bonds within the methoxy (B1213986) group.
O-difluoromethylation, the introduction of the -OCF₂H group, is a common strategy for synthesizing aryl difluoromethyl ethers, which are important structural analogs. This transformation is most frequently achieved through the reaction of a phenol (B47542) with a difluorocarbene (:CF₂) reagent. cas.cncas.cn Difluorocarbene is a versatile and relatively stable carbene that can be generated from various precursors and reacts with nucleophiles like phenolates to yield the desired difluoromethylated products. cas.cn
Chlorodifluoromethyl phenyl sulfone (PhSO₂CF₂Cl) has been developed as a robust and efficient reagent for generating difluorocarbene. cas.cnnih.gov This compound, which can be prepared from non-ozone-depleting precursors, serves as an effective source for the O-difluoromethylation of a wide range of phenols. cas.cnrsc.org The reaction typically proceeds by treating the phenol and chlorodifluoromethyl phenyl sulfone with a base, such as potassium carbonate, in a suitable solvent. The base is believed to initiate the formation of difluorocarbene, which is then trapped by the phenolate (B1203915) to produce the aryl difluoromethyl ether in good yields. cas.cn
The reactivity of this sulfone has been compared to other related sulfones. It was found that bromodifluoromethyl phenyl sulfone and iododifluoromethyl phenyl sulfone also act as difluorocarbene reagents for O-difluoromethylation, while trifluoromethyl phenyl sulfone does not exhibit difluorocarbene character under similar conditions. cas.cn
Table 1: O-Difluoromethylation of Phenols using Chlorodifluoromethyl Phenyl Sulfone (PhSO₂CF₂Cl)
| Phenol Substrate | Product | Yield (%) |
| Phenol | Difluoromethoxybenzene | 85 |
| 4-Chlorophenol | 1-Chloro-4-(difluoromethoxy)benzene | 83 |
| 4-Bromophenol | 1-Bromo-4-(difluoromethoxy)benzene | 82 |
| 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 81 |
| 4-Hydroxybenzaldehyde | 4-(Difluoromethoxy)benzaldehyde | 78 |
| 4-Phenylphenol (4-Hydroxybiphenyl) | 4-(Difluoromethoxy)biphenyl | 86 |
Data sourced from research on chlorodifluoromethyl phenyl sulfone as a difluorocarbene reagent. cas.cn
Beyond chlorodifluoromethyl sulfones, a variety of other reagents have been established as effective difluorocarbene precursors for the O-difluoromethylation of phenols and other nucleophiles. cas.cnthieme-connect.de The development of these alternatives has often been driven by the need to replace ozone-depleting substances, such as chlorodifluoromethane (B1668795) (CHClF₂, Freon R-22), which was historically a common difluorocarbene source. cas.cncas.cn
Key alternative reagents include:
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This inexpensive and commercially available salt undergoes thermal decarboxylation to generate difluorocarbene. cas.cnacs.org The protocol is effective for the difluoromethylation of various aromatic and heteroaromatic thiols, as well as nitrogen heterocycles, typically requiring temperatures around 95 °C with a base like K₂CO₃. acs.org High temperatures are often needed to promote the efficient generation of difluorocarbene from this reagent. cas.cn
Fluoroform (CHF₃): As a non-ozone-depleting and inexpensive gas, fluoroform can be used as a difluorocarbene source for converting phenols to aryl difluoromethyl ethers. acs.org The process can be carried out at moderate temperatures and atmospheric pressure using a two-phase system (e.g., water/dioxane) with potassium hydroxide (B78521) as the base. acs.org
Trimethyl(trifluoromethyl)silane (TMSCF₃): In the presence of an initiator like sodium iodide, TMSCF₃ can serve as an efficient difluorocarbene precursor. acs.org This method avoids basic conditions for carbene generation. cas.cn
Diethyl Bromodifluoromethylphosphonate: This commercially available phosphonate (B1237965) readily undergoes P-C bond cleavage upon basic hydrolysis, even at low temperatures, to generate an intermediate that leads to difluorocarbene. acs.org This reagent has been used for the efficient difluoromethylation of phenols under mild conditions. researchgate.net
2-Chloro-2,2-difluoroacetophenone: This ketone-based compound, prepared from non-ozone-depleting starting materials, also functions as a good difluorocarbene reagent, reacting with various phenols in the presence of a base. cas.cn
Table 2: Comparison of Selected Alternative Difluorocarbene Reagents for O-Difluoromethylation
| Reagent | Typical Conditions | Advantages |
| Sodium Chlorodifluoroacetate | K₂CO₃, 95-120 °C | Inexpensive, commercially available. acs.org |
| Fluoroform (CHF₃) | KOH, water/dioxane, atm. pressure | Non-ozone-depleting, inexpensive gas. acs.org |
| Diethyl Bromodifluoromethylphosphonate | Base (e.g., K₂CO₃), -78 °C to RT | Mild reaction conditions, high efficiency. acs.orgresearchgate.net |
| TMSCF₃ / NaI | 65-110 °C | Non-basic conditions for carbene generation. cas.cnacs.org |
While difluorocarbene insertion into the O-H bond of phenols is the most prevalent method for O-difluoromethylation, strategies based on nucleophilic substitution have also been explored. These methods typically involve the reaction of a phenoxide nucleophile with a reagent acting as a difluoromethyl anion ("CF₂H⁻") equivalent or a related electrophilic CF₂H source. acs.orgacs.org
Difluoromethyl phenyl sulfone (PhSO₂CF₂H) is a key reagent in this context, capable of acting as a "CF₂H⁻" precursor. acs.orgnih.gov It has been successfully used in the nucleophilic difluoromethylation of primary alkyl halides through a substitution-reductive desulfonylation strategy. acs.org However, the direct O-difluoromethylation of phenols via a purely nucleophilic substitution mechanism is less straightforward. Often, reagents that could potentially act as CF₂H synthons under basic conditions, such as diethyl difluoromethylphosphonate, may instead generate difluorocarbene as an intermediate, which then proceeds to react with the phenol. nih.govnih.gov The reaction of diethyl bromodifluoromethylphosphonate, for instance, is presumed to proceed through a bromodifluoromethyl anion that subsequently converts to a difluorocarbene intermediate before reacting with phenolates. acs.org
Therefore, while nucleophilic difluoromethylation is a valid and powerful strategy for forming C-CF₂H bonds, its application to form O-CF₂H bonds in phenols often converges with carbene-based pathways. acs.orgacs.org
The direct construction of the chlorodifluoromethoxy (-OCF₂Cl) group presents a different synthetic challenge compared to the difluoromethoxy group. This requires methods that can selectively and controllably introduce two fluorine atoms and one chlorine atom to a single carbon atom attached to the biphenyl oxygen.
Deoxygenative fluorination is a powerful transformation in organofluorine chemistry that typically involves the conversion of an alcohol's hydroxyl group into a C-F bond. nih.govnih.gov Reagents such as DAST, Deoxo-Fluor, PyFluor, and the more recently developed SulfoxFluor are designed to activate the hydroxyl group, converting it into a good leaving group that is subsequently displaced by a fluoride (B91410) ion. nih.govcas.cn
While these reagents are primarily used for converting aliphatic alcohols to alkyl fluorides, the underlying principle of replacing an oxygen-based leaving group with fluoride could be conceptually applied to the synthesis of the chlorodifluoromethoxy moiety from a suitable precursor. nih.govnih.gov A hypothetical synthetic route could involve a precursor such as a 4-(biphenyloxy)chlorofluoro-substituted alcohol or a related derivative. For instance, a precursor like 4-((chlorofluoromethoxy)methoxy)biphenyl could potentially be manipulated through selective activation and fluorination to achieve the target structure.
Modern deoxyfluorination methods have demonstrated high functional group tolerance and can operate under mild conditions, which would be essential for such a multi-step approach on a complex scaffold like biphenyl. nih.gov For example, N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) is noted for its high stability and reactivity, allowing for the rapid deoxyfluorination of alcohols at room temperature with high selectivity. nih.gov The application of such advanced and selective fluorination techniques to a specifically designed precursor remains a viable, though underexplored, synthetic strategy for accessing complex structures like 4-(chlorodifluoromethoxy)biphenyl.
Selective Fluorination Chemistry for the Chloro(difluoromethoxy) Group
Late-Stage Fluorination Methodologies
Late-stage fluorination refers to the introduction of fluorine or a fluoroalkyl group into a complex molecule at one of the final steps of a synthetic sequence. This strategy is highly valuable in medicinal chemistry for the rapid generation of analog libraries.
For this compound, a late-stage approach would involve the installation of the -OCF₂Cl group onto a pre-formed 4-hydroxybiphenyl scaffold. This transformation is challenging due to the reactivity of the target functional group. The most direct method would be the reaction of 4-hydroxybiphenyl with a suitable chlorodifluoromethylating agent. While specific reagents for direct O-chlorodifluoromethylation of phenols are not commonplace, this transformation could hypothetically proceed by reacting the corresponding phenoxide with a source of electrophilic "CF₂Cl". Reagents capable of generating difluorocarbene (:CF₂) or a synthetic equivalent under conditions where chloride can be incorporated are an area of ongoing research in organofluorine chemistry.
Construction of the Biphenyl Core
The construction of the biphenyl C-C bond is a cornerstone of modern organic synthesis. Numerous methods have been developed, ranging from classical, often harsh reactions to highly versatile and mild palladium-catalyzed cross-coupling protocols. The choice of method often depends on the availability of starting materials and functional group tolerance. For the synthesis of this compound, the most practical approach involves the coupling of two different phenyl rings, one of which is functionalized with the chlorodifluoromethoxy group.
This can be achieved by coupling a (4-(chlorodifluoromethoxy)phenyl) organometallic reagent with a phenyl halide or, conversely, coupling a phenyl organometallic reagent with a 1-halo-4-(chlorodifluoromethoxy)benzene derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become the most powerful and widely used methods for the synthesis of biaryls due to their high efficiency, mild reaction conditions, and broad functional group tolerance. researchgate.net
The Suzuki-Miyaura coupling is arguably the most common method for biaryl synthesis, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org For the synthesis of this compound, this would involve the coupling of a 4-(chlorodifluoromethoxy)phenylboronic acid with a phenyl halide (e.g., bromobenzene).
The key precursor, 4-(chlorodifluoromethoxy)phenylboronic acid, would need to be synthesized, likely starting from a precursor like 4-bromophenol. The reaction tolerates a wide range of functional groups, and numerous catalyst systems have been developed to couple even challenging substrates. researchgate.netresearchgate.net
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Role/Notes |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | The active Pd(0) species that drives the catalytic cycle. |
| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the Pd catalyst and influences its reactivity and selectivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species for transmetalation. |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Solubilizes reactants; can influence reaction rate and yield. |
The Negishi coupling utilizes an organozinc reagent, which is transmetalated to a palladium center before reductive elimination. thermofisher.com This method is known for the high reactivity of the organozinc nucleophiles, often allowing reactions to proceed under milder conditions or with more challenging substrates compared to Suzuki coupling. To synthesize the target molecule, one could react a (4-(chlorodifluoromethoxy)phenyl)zinc halide with a phenyl halide. A significant advantage is the functional group tolerance, though organozinc reagents are notably moisture- and air-sensitive, requiring inert reaction conditions. nih.gov
Several other palladium- or nickel-catalyzed reactions provide alternative routes to biaryls.
Stille Coupling: This reaction involves the coupling of an organotin (stannane) reagent with an organic halide. organic-chemistry.orgwikipedia.org It is highly versatile and tolerant of many functional groups. However, a major drawback is the high toxicity of the organotin compounds and byproducts, which can complicate purification. libretexts.org A plausible route would involve coupling (4-(chlorodifluoromethoxy)phenyl)trimethylstannane with a phenyl halide.
Kumada Coupling: As one of the earliest cross-coupling reactions developed, the Kumada coupling employs a Grignard reagent (organomagnesium) as the nucleophile. organic-chemistry.org It is often catalyzed by nickel or palladium complexes. nrochemistry.com While Grignard reagents are inexpensive and highly reactive, their high basicity limits the tolerance for functional groups like esters or nitriles on either coupling partner.
Hiyama Coupling: The Hiyama coupling uses an organosilane as the coupling partner, activated by a fluoride source (like TBAF) or a base. organic-chemistry.org It is considered a greener alternative to the Stille reaction due to the low toxicity of silicon byproducts. nih.gov The synthesis of this compound could be achieved by coupling a phenyl halide with a trimethoxy(4-(chlorodifluoromethoxy)phenyl)silane.
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Methods
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Stable, non-toxic reagents; vast literature. | Base can be an issue for sensitive substrates. |
| Negishi | R-ZnX | High reactivity; good functional group tolerance. | Air/moisture sensitive reagents. |
| Stille | R-Sn(Alkyl)₃ | Excellent functional group tolerance; air/moisture stable. | Highly toxic tin compounds. |
| Kumada | R-MgX (Grignard) | Highly reactive, inexpensive reagents. | Low functional group tolerance due to high basicity. |
| Hiyama | R-Si(OR)₃ or R-SiR₃ | Low toxicity of byproducts; stable reagents. | Requires an activator (e.g., F⁻). |
Classical Biaryl Coupling Reactions (e.g., Ullmann, Wurtz–Fittig, Friedel–Crafts)
Before the advent of palladium catalysis, several methods existed for forming aryl-aryl bonds, though they often required harsh conditions and had limited scope. researchgate.net
Ullmann Reaction: The classical Ullmann reaction involves the self-coupling of two aryl halide molecules in the presence of copper metal at high temperatures (often >200 °C). This method is generally limited to the synthesis of symmetrical biphenyls. An unsymmetrical synthesis of this compound via an Ullmann-type reaction would be low-yielding and produce significant homocoupling byproducts.
Wurtz–Fittig Reaction: This reaction couples an aryl halide with an alkyl halide using sodium metal. nih.govunacademy.com While it can form substituted aromatic compounds, it is not a practical method for synthesizing a specific biaryl like this compound. The reaction is prone to side reactions, and generating an aryl-aryl bond is not its primary application. wikipedia.orgvedantu.com
Friedel–Crafts Reaction: Friedel–Crafts alkylation or acylation reactions are fundamental for substituting groups onto an aromatic ring. nih.gov However, a direct Friedel–Crafts diarylation to form a specific, unsymmetrical biphenyl is not a standard or reliable method. The reaction typically requires a strong Lewis acid catalyst (like AlCl₃), and controlling the regioselectivity and preventing polysubstitution would be extremely difficult, making it unsuitable for this target. youtube.comnih.gov
One-Pot and Multicomponent Synthesis Strategies
One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient strategies in modern organic chemistry, offering advantages in terms of reduced reaction time, lower costs, and decreased environmental impact by minimizing purification steps of intermediates. While specific one-pot or multicomponent protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles can be applied through the synthesis of analogous biphenyl structures and key precursors.
A plausible one-pot approach to this compound could conceptually involve a tandem reaction sequence. For instance, the formation of the biphenyl core via a Suzuki-Miyaura coupling reaction could be combined with the subsequent introduction of the chlorodifluoromethoxy group in a single reaction vessel. However, the mutual compatibility of the reagents and catalysts for both transformations is a significant challenge.
Research into one-pot syntheses of other functionalized biphenyls provides a framework for developing such methodologies. For example, one-pot chemoenzymatic reactions have been successfully employed for the synthesis of (R)-1-(4-biphenyl)ethanol. researchgate.netresearchgate.net This process combines a palladium-catalyzed Suzuki cross-coupling with an enzymatic resolution, demonstrating the feasibility of combining catalytic systems in a single pot. researchgate.netresearchgate.net Similarly, facile one-pot syntheses of biphenyl methyl-C-β-D-glycosides have been achieved using an organocatalyst. nih.gov
Multicomponent reactions, which involve the reaction of three or more starting materials in a single step, are also powerful tools for the rapid construction of complex molecules. While a direct MCR for this compound is not reported, MCRs are widely used to generate substituted heterocyclic and aromatic compounds. For example, a three-component reaction has been developed for the synthesis of 1,4-dihydropyridine (B1200194) derivatives. organic-chemistry.org The principles of MCRs, such as the in-situ generation of reactive intermediates, could be adapted to the synthesis of functionalized biphenyls.
The synthesis of key precursors, such as aryl(chlorodifluoromethoxy) ethers, can also be streamlined. An efficient method for synthesizing aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols and halothane (B1672932) has been developed, which proceeds under mild conditions without the need for expensive transition-metal catalysts. beilstein-journals.orgresearchgate.net This reaction provides a valuable building block that could potentially be used in a subsequent one-pot coupling reaction.
A significant advancement in the synthesis of analogous structures is the nickel-catalyzed Suzuki cross-coupling of aryloxydifluoromethyl bromides with arylboronic acids to produce aryldifluoromethyl aryl ethers. nih.gov This reaction demonstrates that the C-C bond formation to create the biphenyl system can be achieved with a pre-formed aryloxydifluoromethyl group, opening avenues for one-pot strategies where the ether formation is followed directly by the cross-coupling.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features | Reference |
|---|---|---|---|---|---|
| One-Pot Chemoenzymatic Synthesis | Racemic 1-(4-bromophenyl) ethyl acetate, Phenylboronic acid | Pd catalyst and Lipase | (R)-1-(4-biphenyl)ethanol | Combines Suzuki coupling and enzymatic resolution. | researchgate.netresearchgate.net |
| One-Pot Synthesis | 4,6-O-protected-C-glycoside, Aromatic aldehydes, Malononitrile | Pyrrolidine (organocatalyst) | Biphenyl methyl-C-β-D-glycosides | Organocatalyzed, good yield. | nih.gov |
| Three-Component Reaction | Aromatic aldehydes, Ethyl acetoacetate, Ammonium acetate | Phenylboronic acid | 1,4-Dihydropyridine derivatives | Simple, inexpensive, and efficient. | organic-chemistry.org |
| Base-mediated Etherification | Phenols, Halothane | KOH | Aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers | No transition-metal catalyst required, broad scope. | beilstein-journals.orgresearchgate.net |
| Nickel-Catalyzed Cross-Coupling | Aryloxydifluoromethyl bromides, Arylboronic acids | Nickel catalyst | Aryldifluoromethyl aryl ethers | Good functional group tolerance, mild conditions. | nih.gov |
Scalability and Process Optimization in Synthesis
The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, and reproducibility. For the synthesis of this compound, which would likely rely on a Suzuki-Miyaura cross-coupling reaction, several factors are critical for scalability and process optimization.
A primary focus in scaling up Suzuki-Miyaura reactions is the optimization of the catalytic system. This includes the choice of palladium source, ligand, base, and solvent. acs.orgresearchgate.net Ligand tuning, which involves modifying the steric and electronic properties of the ligand, can significantly improve catalyst activity and selectivity. numberanalytics.com For large-scale production, the use of highly active catalysts at low loadings is economically advantageous.
The reaction conditions, such as temperature, reaction time, and the concentration of reactants, must be precisely controlled. Automated systems using design of experiments (DoE) can be employed to efficiently screen a wide range of variables and identify the optimal conditions. rsc.orgnih.gov For instance, an automated microfluidic system has been used to optimize Suzuki-Miyaura reactions by simultaneously varying catalyst, ligand, temperature, time, and loading. rsc.orgnih.gov
Another critical aspect of scalability is the management of impurities, particularly the removal of residual palladium from the final product, which is crucial for applications in materials science and pharmaceuticals. acs.orgresearchgate.net Various techniques, such as treatment with aqueous solutions of reagents like sodium bisulfite, can effectively reduce palladium levels. acs.orgresearchgate.net
The choice of solvent is also a key consideration for industrial-scale synthesis, with a preference for greener and more easily recoverable solvents. The use of aqueous media for Suzuki couplings is an attractive option from an environmental and safety perspective. researchgate.net
The scalability of the synthesis of biphenyl derivatives has been demonstrated in various industrial contexts. For example, the synthesis of 4,4'-biphenyldicarboxylic acid has been optimized for large-scale production, focusing on simple and cost-effective methods with high yields and purity. beilstein-journals.org Similarly, processes for producing 4,4'-biphenyl disulfonyl chloride have been developed for industrial application.
| Optimization Parameter | Strategy | Example/Benefit | Reference |
|---|---|---|---|
| Catalyst System | Ligand tuning, catalyst pre-activation, use of additives. | Improved catalyst activity and selectivity, reduced catalyst loading. | numberanalytics.com |
| Reaction Conditions | Automated screening (DoE), optimization of temperature and time. | Increased yield and turnover number, reduced reaction time. | rsc.orgnih.gov |
| Palladium Removal | Aqueous washes with reducing agents (e.g., NaHSO₃). | Reduces palladium content to acceptable levels for final product. | acs.orgresearchgate.net |
| Solvent Selection | Use of environmentally benign solvents or aqueous media. | Improved safety and sustainability of the process. | researchgate.net |
| Workup and Purification | Development of efficient extraction and crystallization procedures. | High purity of the final product with good recovery. | acs.org |
Mechanistic Investigations of Reactions Involving 4 Chlorodifluoromethoxy Biphenyl and Its Precursors
Pathways for Difluorocarbene Generation from Chlorodifluoromethylated Species
Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a cornerstone for the synthesis of a wide array of gem-difluorinated compounds. thieme-connect.com Its generation from chlorodifluoromethylated precursors is a critical step in many synthetic methodologies.
One of the most common methods for generating difluorocarbene is through the base-initiated decomposition of chlorodifluoromethane (B1668795) (CHClF2). In this process, a base abstracts a proton, forming the trifluoromethyl anion, which then eliminates a chloride ion to yield difluorocarbene. thieme-connect.com While effective, the use of ozone-depleting reagents like CHClF2 has prompted the development of alternative difluorocarbene sources. thieme-connect.com
More contemporary and environmentally benign precursors have been developed. For instance, trifluoromethyltrimethylsilane (TMSCF3) can generate difluorocarbene when mediated by catalysts like sodium iodide (NaI). nih.gov The mechanism involves a complex anionic chain reaction where a fluoride (B91410) ion is transferred from a trifluoromethyl anionoid to TMSCF3. nih.gov This process is particularly effective for less reactive alkenes and alkynes. nih.gov
Another notable precursor is diethyl bromodifluoromethylphosphonate, which undergoes facile phosphorus-carbon bond cleavage upon basic hydrolysis to generate the bromodifluoromethyl anion, a precursor to difluorocarbene. thieme-connect.com The generation of difluorocarbene is often performed in the presence of a nucleophile, which can trap the carbene as it is formed. thieme-connect.com
The choice of precursor and reaction conditions can significantly influence the efficiency and selectivity of difluorocarbene generation and subsequent reactions. The electrophilic nature of difluorocarbene makes it highly reactive towards electron-rich substrates. thieme-connect.com
Detailed Analysis of Nucleophilic Attack Mechanisms on Chlorodifluoromethoxy Systems
Nucleophilic attack is a fundamental reaction type where an electron-rich species (the nucleophile) attacks an electron-deficient center (the electrophile). youtube.comyoutube.com In chlorodifluoromethoxy systems, the carbon atom of the CF2Cl group is electrophilic due to the electron-withdrawing effects of the fluorine and chlorine atoms, making it susceptible to nucleophilic attack. youtube.com
The mechanism of nucleophilic attack typically involves the donation of a pair of electrons from the nucleophile to the electrophilic carbon, leading to the formation of a new covalent bond. youtube.comyoutube.com This can result in the displacement of a leaving group, such as the chloride ion in the chlorodifluoromethoxy moiety.
For instance, the reaction of a chlorodifluoromethoxy compound with a nucleophile can proceed through a nucleophilic substitution pathway. The nucleophile attacks the carbon of the CF2Cl group, and the chloride ion is expelled. The presence of the two fluorine atoms stabilizes the transition state and influences the reactivity of the substrate.
The nature of the nucleophile is crucial. Strong nucleophiles, such as those with a negative charge (e.g., alkoxides, thiolates), are generally more reactive. The solvent can also play a significant role in modulating the reactivity of the nucleophile and stabilizing charged intermediates.
Elucidation of Metal-Catalyzed Cross-Coupling Mechanisms (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 4-(chlorodifluoromethoxy)biphenyl and its precursors, these reactions are pivotal for diversification and the synthesis of complex molecules. A prominent example is the nickel-catalyzed Suzuki cross-coupling reaction. nih.govresearchgate.netspringernature.com
The catalytic cycle of a typical cross-coupling reaction, such as the Suzuki coupling, generally involves three key steps:
Oxidative Addition: The active low-valent metal catalyst (e.g., Ni(0)) reacts with an organic halide, in this case, a compound like aryloxydifluoromethyl bromide (ArOCF2Br). The metal inserts into the carbon-halogen bond, increasing its oxidation state (e.g., to Ni(II)) and forming an organometallic intermediate.
Transmetalation: The organometallic intermediate from the oxidative addition step reacts with an organometallic coupling partner, such as an arylboronic acid in the Suzuki reaction. The organic group from the coupling partner is transferred to the metal catalyst, displacing the halide.
Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the final cross-coupled product. The metal catalyst is regenerated in its low-valent state, allowing it to re-enter the catalytic cycle.
Mechanistic studies on the nickel-catalyzed cross-coupling of aryloxydifluoromethyl bromides with arylboronic acids suggest the involvement of a Ni(I)/Ni(III) catalytic cycle. nih.govd-nb.info This highlights the nuanced and often complex nature of these catalytic systems. The choice of ligand, base, and solvent is critical for optimizing the reaction and can significantly impact the efficiency and selectivity of the cross-coupling process. d-nb.info
Palladium-catalyzed cross-coupling reactions have also been effectively used for the synthesis of fluorinated alkyl aryl ethers from (hetero)aryl bromides and fluorinated alcohols. nih.gov These methods often feature short reaction times and excellent functional group tolerance. nih.gov
Radical Reaction Pathways in Fluorine Chemistry relevant to Chlorodifluoromethoxy Functionality
Radical reactions offer a complementary approach to ionic reactions for the formation of chemical bonds. fiu.edumasterorganicchemistry.com In the context of fluorine chemistry, radical pathways are particularly important for the introduction of fluorinated motifs into organic molecules.
The chlorodifluoromethyl group (CF2Cl) can participate in radical reactions. For instance, the chlorodifluoromethyl radical (•CF2Cl) can be generated and used for the functionalization of arenes and heteroarenes. nih.gov This radical is considered electrophilic, making it particularly effective for reacting with electron-rich π-systems. nih.gov
A method for the radical chlorodifluoromethylation of (hetero)arenes has been developed using chlorodifluoroacetic anhydride (B1165640) under mild photochemical conditions. nih.gov This process demonstrates high functional group compatibility and allows for the diversification of aromatic scaffolds. nih.gov
The general mechanism of a radical chain reaction involves three stages:
Initiation: The reaction is initiated by the formation of radicals, often through the homolytic cleavage of a weak bond induced by heat or light. fiu.edumasterorganicchemistry.com
Propagation: The initially formed radical reacts with a stable molecule to generate a new radical and a new molecule. This new radical then continues the chain by reacting with another stable molecule. fiu.edu
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. fiu.edu
Advanced Spectroscopic and Structural Characterization of 4 Chlorodifluoromethoxy Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).
¹H NMR Spectroscopic Analysis
In a hypothetical ¹H NMR spectrum of 4-(Chlorodifluoromethoxy)biphenyl, the aromatic protons would exhibit characteristic signals. The biphenyl (B1667301) system would likely show a complex series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the phenyl ring bearing the chlorodifluoromethoxy group would be influenced by its electronic effects, potentially shifting their signals downfield compared to unsubstituted biphenyl. The protons on the second phenyl ring would resemble those of biphenyl itself. Without experimental data, a precise assignment of chemical shifts and coupling constants is not possible.
¹³C NMR Spectroscopic Analysis
A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would expect to see signals for the twelve aromatic carbons and one signal for the carbon of the chlorodifluoromethoxy (-OCF₂Cl) group. The carbon atom of the -OCF₂Cl group would be significantly affected by the attached fluorine and chlorine atoms, exhibiting a characteristic chemical shift and a triplet splitting pattern due to coupling with the two fluorine atoms. The aromatic carbons would appear in the typical range of δ 110-160 ppm, with the carbon directly attached to the oxygen atom (C4) and the ipso-carbon of the second ring (C1') showing distinct chemical shifts.
¹⁹F NMR Spectroscopic Investigations
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would be expected to show a single resonance for the two equivalent fluorine atoms in the -OCF₂Cl group. The chemical shift of this signal would be indicative of the specific electronic environment created by the adjacent chlorine atom and the biphenyl ring system. This technique is crucial for confirming the presence and nature of the fluorinated group.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace the connectivity within each of the phenyl rings. google.com
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to. nih.gov This would definitively link the proton and carbon skeletons of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two or three bonds). nih.gov This is particularly powerful for connecting the two phenyl rings and for confirming the attachment of the chlorodifluoromethoxy group to the correct position (C4) on the biphenyl scaffold.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound (C₁₃H₉ClF₂O), the theoretical exact mass could be calculated. An experimental HRMS measurement would serve to confirm this elemental composition, providing strong evidence for the compound's identity. The presence of chlorine would also result in a characteristic isotopic pattern (M+2 peak) in the mass spectrum.
While the principles of these analytical methods are well-established, their specific application to this compound cannot be detailed without access to published experimental data. The synthesis of related fluorinated biphenyl derivatives has been reported, but the specific characterization data for the title compound remains unavailable in the surveyed scientific literature. google.com
Ionization Techniques and Fragmentation Analysis
Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation pathways of this compound.
Electron Ionization (EI): Under electron ionization, this compound undergoes fragmentation, providing a characteristic mass spectrum. The molecular ion peak [M]+ is observed, and subsequent fragmentation patterns can be analyzed to confirm the structure. Key fragments often arise from the cleavage of the ether bond and the biphenyl moiety.
Electrospray Ionization (ESI): While less common for non-polar aromatic compounds like this, ESI can be employed, particularly for analyzing its presence in complex matrices. It typically involves the formation of adducts with ions like sodium [M+Na]+ or through protonation [M+H]+ if a suitable site exists.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that can be used to analyze this compound, often by co-crystallizing the analyte with a suitable matrix that absorbs the laser energy, leading to gentle ionization and reduced fragmentation.
Fragmentation Analysis: The fragmentation of this compound in mass spectrometry reveals stable fragments. The biphenyl cation is a common and stable fragment observed. The chlorodifluoromethoxy group can also fragment in characteristic ways, losing chlorine or fluorine atoms.
A proposed fragmentation pathway for this compound under mass spectrometry is detailed in the interactive table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula |
| 268/270 | Molecular Ion [M]+ | C13H9ClF2O |
| 183 | [M - CClF2O]+ | C12H9 |
| 152 | Biphenyl radical cation | C12H8 |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides information about the functional groups and bonding arrangements within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm-1. The C-O-C stretching of the ether linkage and the C-F and C-Cl stretches of the chlorodifluoromethoxy group give rise to strong absorptions in the fingerprint region (below 1500 cm-1).
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum.
Key vibrational frequencies for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |
| 3100-3000 | Aromatic C-H Stretch | IR, Raman |
| 1600-1450 | Aromatic C=C Stretch | IR, Raman |
| 1250-1000 | C-O-C Stretch | IR |
| 850-550 | C-Cl Stretch | IR |
| 1100-1000 | C-F Stretch | IR |
Electronic Spectroscopy (UV-Visible and Photoluminescence)
Electronic spectroscopy probes the electronic transitions within the molecule.
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorptions in the ultraviolet region, typical for aromatic compounds. These absorptions are due to π → π* transitions within the biphenyl system. The position and intensity of the absorption maxima can be influenced by the solvent polarity.
Photoluminescence: Information regarding the photoluminescence (fluorescence and phosphorescence) of this compound is not extensively detailed in the readily available literature, but related biphenyl compounds are known to exhibit fluorescence.
The table below presents typical UV-Visible absorption data for biphenyl derivatives.
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |
| ~250 | >10,000 | Cyclohexane |
X-ray Diffraction and Crystallographic Studies for Solid-State Structure
While a specific crystallographic study for this compound is not widely published, data for similar 4-substituted biphenyls can provide insights into the expected solid-state conformation.
Specialized Spectroscopic Techniques
X-ray Absorption Near Edge Structure (XANES): XANES, also known as NEXAFS (Near Edge X-ray Absorption Fine Structure), is a powerful technique for probing the local electronic structure and bonding environment of specific elements. For this compound, XANES studies at the chlorine, fluorine, and oxygen K-edges could provide detailed information about the oxidation state and coordination chemistry of these atoms within the chlorodifluoromethoxy group.
Computational and Theoretical Chemistry Studies of 4 Chlorodifluoromethoxy Biphenyl
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure and geometry of medium-sized organic molecules such as 4-(chlorodifluoromethoxy)biphenyl. DFT calculations can predict a variety of molecular properties, including optimized geometry, charge distribution, and frontier molecular orbital energies.
The electronic properties are also a primary focus of DFT calculations. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are invaluable for understanding how the molecule will interact with other species. For this compound, the highly electronegative fluorine and oxygen atoms in the chlorodifluoromethoxy group are expected to create a region of negative electrostatic potential, while the hydrogen atoms on the biphenyl (B1667301) rings will exhibit a more positive potential.
Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. In the case of this compound, the HOMO is likely to be localized on the electron-rich biphenyl rings, while the LUMO may be distributed across the biphenyl system and the electron-withdrawing chlorodifluoromethoxy group.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
| Dihedral Angle | 40° |
This table is a representative example and does not reflect actual calculated values for this compound.
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For a molecule like this compound, such modeling could explore its synthesis, degradation, or metabolic pathways.
For instance, the synthesis of this compound might involve a nucleophilic substitution reaction where a phenoxide is reacted with a chlorodifluoromethyl source. Quantum chemical calculations could model this reaction pathway, identifying the structure of the transition state and the energy barrier that must be overcome for the reaction to proceed. This information is crucial for optimizing reaction conditions to improve yield and efficiency.
Similarly, the degradation pathways of this compound in the environment or its metabolism in biological systems could be investigated. These processes often involve oxidation, reduction, or hydrolysis reactions. Computational modeling can help to predict the most likely sites of reaction on the molecule and the energetic feasibility of different transformation pathways. For example, the biphenyl rings could be susceptible to hydroxylation, a common metabolic reaction. Calculations could compare the activation energies for hydroxylation at different positions on the rings to predict the major metabolites.
The study of transition states is a key component of this modeling. A transition state represents the highest energy point along a reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. By analyzing the vibrational frequencies of the calculated transition state structure (which should have exactly one imaginary frequency corresponding to the reaction coordinate), chemists can confirm that they have located a true transition state and gain a deeper understanding of the reaction mechanism.
A hypothetical reaction energy profile for a step in the metabolism of this compound is presented below to illustrate the insights gained from such studies.
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State | +25 |
| Products | -10 |
This table represents a hypothetical energy profile for an illustrative reaction and is not based on specific experimental or computational data for this compound.
Investigation of Structure-Reactivity Relationships (Chemical Context)
Structure-reactivity relationships are a fundamental concept in chemistry, and computational studies provide a quantitative framework for understanding them. For this compound, these relationships would explore how its specific structural and electronic features influence its chemical behavior.
The presence of the chlorodifluoromethoxy group is a key determinant of the molecule's reactivity. The fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect can influence the reactivity of the attached phenyl ring, for example, by making it less susceptible to electrophilic aromatic substitution compared to an unsubstituted biphenyl. Computational methods can quantify this effect by calculating atomic charges and mapping the electrostatic potential.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful application of computational chemistry in this area, particularly relevant in fields like drug discovery and toxicology. nih.govresearchgate.netnih.gov Although specific QSAR studies on this compound are not widely published, the principles can be readily applied. In a QSAR study, various calculated molecular descriptors (such as steric, electronic, and hydrophobic parameters) would be correlated with an observed biological activity or property. For instance, the toxicity of halogenated biphenyls has been linked to their ability to adopt a planar conformation, which allows them to bind to the aryl hydrocarbon receptor (AhR). mdpi.com Computational modeling can predict the energy required for this compound to adopt a planar or near-planar conformation, providing insights into its potential toxicity.
The following table provides examples of molecular descriptors that would be relevant in a QSAR study of this compound.
| Descriptor | Description | Relevance to Reactivity |
| LogP | Octanol-water partition coefficient | Hydrophobicity and bioavailability |
| Molecular Refractivity | Molar refractivity | Molecular volume and polarizability |
| Dipole Moment | Measure of molecular polarity | Intermolecular interactions |
| HOMO/LUMO Energies | Frontier orbital energies | Electron donating/accepting ability |
This table lists common QSAR descriptors and their general relevance.
Conformational Analysis and Torsional Dynamics of the Biphenyl System
Computational methods are extensively used to study the conformational landscape of biphenyl derivatives. By systematically rotating one phenyl ring relative to the other and calculating the energy at each step, a potential energy surface (PES) for the torsional motion can be generated. This PES reveals the energy minima corresponding to the most stable conformations and the energy barriers to rotation. For this compound, the presence of the bulky chlorodifluoromethoxy group could influence the preferred dihedral angle and the rotational barrier.
The planarity of biphenyls is a significant factor in their interaction with biological receptors. nih.gov For instance, the binding of some polychlorinated biphenyls (PCBs) to the aryl hydrocarbon receptor is thought to require a near-planar conformation. mdpi.com Computational studies can calculate the energy difference between the twisted ground state and the planar transition state for rotation, providing a measure of the molecule's ability to adopt a planar conformation.
A representative torsional potential energy profile for a biphenyl derivative is shown in the table below.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| 0 (Planar) | 2.0 |
| 20 | 0.5 |
| 40 (Minimum) | 0.0 |
| 60 | 0.8 |
| 90 (Saddle Point) | 2.5 |
This table illustrates a typical torsional energy profile for a biphenyl system and is not specific to this compound.
Analysis of Intermolecular Interactions and Hydrogen Bonding Properties of the Fluorinated Moiety
The chlorodifluoromethoxy group in this compound is expected to play a significant role in its intermolecular interactions. The high electronegativity of the fluorine and oxygen atoms makes this moiety a potential site for various non-covalent interactions, which are crucial in determining the compound's properties in the solid state and in solution.
While not a classic hydrogen bond donor, the C-H bonds in the biphenyl ring can participate in weak C-H···F and C-H···O hydrogen bonds with the fluorinated moiety of a neighboring molecule. nih.gov More significantly, the fluorine and oxygen atoms can act as hydrogen bond acceptors. The presence of these atoms can lead to interactions with hydrogen bond donors in the surrounding environment, such as water or biological macromolecules. Although organic fluorine is generally considered a weak hydrogen bond acceptor, the cumulative effect of multiple C-H···F interactions can be significant in stabilizing crystal packing or molecular complexes. nih.govmdpi.com
Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions. These methods can identify bond critical points and calculate interaction energies, providing evidence for the existence and strength of hydrogen bonds and other non-covalent interactions.
The table below summarizes potential intermolecular interactions involving the chlorodifluoromethoxy group.
| Interaction Type | Donor | Acceptor | Estimated Strength |
| Hydrogen Bond | C-H (biphenyl) | F (chlorodifluoromethoxy) | Weak |
| Hydrogen Bond | C-H (biphenyl) | O (chlorodifluoromethoxy) | Weak |
| Halogen Bond | C-Cl | Electronegative atom | Weak to Moderate |
| Dipole-Dipole | Polar regions of adjacent molecules | Moderate |
This table provides a qualitative overview of potential intermolecular interactions.
Chemical Reactivity and Derivatization Strategies of 4 Chlorodifluoromethoxy Biphenyl
Functional Group Interconversions Involving the Chlorodifluoromethoxy Group
The chlorodifluoromethoxy (-OCF₂Cl) group, while relatively stable, can undergo specific transformations. The presence of the C-Cl bond within this group offers a site for reactivity distinct from the highly stable C-F bonds.
Research into related compounds such as (chlorodifluoromethyl)benzene (B1584488) and (chlorodifluoromethoxy)benzene (B1600583) has shown that the C-Cl bond can be cleaved under certain conditions. For instance, reactions with nucleophiles like phenoxide and thiophenoxide in polar aprotic solvents such as DMF or NMP at elevated temperatures can lead to the displacement of the chloride, resulting in the formation of new ether or thioether linkages. researchgate.net One study demonstrated that the reaction of (chlorodifluoromethyl)benzene with phenylselenide ion required photo-irradiation, suggesting a photo-induced electron transfer mechanism to initiate the substitution. researchgate.net This suggests that the C-Cl bond in the -OCF₂Cl group of 4-(chlorodifluoromethoxy)biphenyl could potentially be targeted for nucleophilic substitution to introduce new functionalities.
Furthermore, radical reactions are a possibility. One-electron reduction of the C-Cl bond in similar structures has been achieved using reagents like samarium(II) iodide, which generates a difluoromethyl radical (ArCF₂•). researchgate.net This radical intermediate could then be trapped by various radical acceptors, opening up pathways for C-C bond formation. While direct interconversion of the entire -OCF₂Cl group is challenging, these examples point towards selective transformations centered on the C-Cl bond.
Conversely, the synthesis of aryl chlorodifluoromethyl ethers can be achieved by treating aryl chlorothioformates with bromine trifluoride (BrF₃), indicating the stability of the target ether group under these specific oxidative fluorinating conditions. tau.ac.il Oxidative cleavage of aromatic rings, including substituted benzenes, can occur with strong oxidizing agents like hydroxyl radicals, leading to ring-opened products, but this is a destructive process rather than a controlled functional group interconversion. nih.govnih.gov
Strategies for Further Derivatization for Analytical and Synthetic Applications
Further derivatization of this compound is essential for enhancing its properties for specific applications, such as improving its detectability in analytical assays or using it as a building block in the synthesis of more complex molecules. nih.gov
For Analytical Applications:
Gas chromatography (GC) is a common analytical technique, but its use can be limited by the volatility and polarity of the analyte. oup.comresearchgate.net Chemical derivatization is often employed to make compounds more amenable to GC analysis by increasing their volatility and thermal stability. researchgate.netphenomenex.comresearch-solution.comsigmaaldrich.com Common derivatization strategies include silylation, acylation, and alkylation, which typically target active hydrogens in functional groups like hydroxyls (-OH), carboxylic acids (-COOH), or amines (-NH₂). phenomenex.comresearch-solution.comsigmaaldrich.com
Since this compound lacks these active hydrogen-containing groups, a direct derivatization using these standard methods is not feasible. An effective strategy would first involve introducing a suitable functional group onto one of the biphenyl (B1667301) rings via electrophilic substitution (discussed in section 6.3). For example, nitration followed by reduction could introduce an amino group (-NH₂), or Friedel-Crafts acylation could introduce a ketone which could then be reduced to a hydroxyl group. Once functionalized with an -OH or -NH₂ group, standard derivatization reagents can be used.
| Derivatization Approach | Reagent Class | Target Functional Group | Resulting Derivative |
| Silylation | Silylating reagents (e.g., BSTFA, TMSI) | -OH, -NH₂, -SH | Trimethylsilyl (TMS) ether/amine/thiol |
| Acylation | Acylating agents (e.g., Acetic Anhydride) | -OH, -NH₂ | Acetate ester, Amide |
| Alkylation | Alkylating agents (e.g., Alkyl halides) | -OH, -COOH | Ether, Ester |
For Synthetic Applications:
For synthetic purposes, derivatization involves introducing reactive handles that can be used in cross-coupling reactions or other transformations to build more complex structures. The biphenyl core itself is a valuable scaffold in medicinal chemistry and materials science. nih.gov
A powerful strategy for derivatizing biphenyls is through metal-catalyzed cross-coupling reactions. For instance, a bromo or iodo group can be introduced onto one of the rings via electrophilic halogenation. This halogenated derivative can then participate in reactions like Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds.
Another approach involves the introduction of a formyl group (-CHO) via reactions like the Gatterman-Koch reaction or by oxidation of a methyl group. youtube.com A study on the synthesis of bifuran/biphenyl derivatives for dye-sensitized solar cells utilized a Suzuki coupling reaction to create a biphenyl-4,4'-dicarbaldehyde, which was then condensed with various active methylene (B1212753) compounds to build the final dye molecules. nih.gov This highlights a multistep derivatization strategy where initial functionalization enables subsequent complex molecule synthesis.
Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl Rings
The reactivity of the biphenyl system towards substitution is governed by the electronic properties of its substituents.
Electrophilic Aromatic Substitution (EAS):
In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich π-system of the aromatic rings. wikipedia.org The position of the attack is directed by the existing substituents. organicchemistrytutor.comyoutube.comsavemyexams.com In this compound, there are two directing groups to consider: the phenyl group (acting as a substituent on the other ring) and the chlorodifluoromethoxy group.
Phenyl Group: A phenyl group is an activating, ortho-, para-director. It donates electron density to the attached ring by resonance, making the ortho (2', 6') and para (4') positions of the unsubstituted ring more nucleophilic and thus more susceptible to electrophilic attack. youtube.com
Chlorodifluoromethoxy (-OCF₂Cl) Group: This group has competing electronic effects.
Inductive Effect (-I): The highly electronegative fluorine and chlorine atoms strongly pull electron density away from the aromatic ring through the sigma bond network. This inductive effect is deactivating, making the ring less reactive than benzene. wikipedia.org
Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system. This resonance effect increases electron density at the ortho (3, 5) and para (already substituted) positions. wikipedia.orgyoutube.com
Similar to halogens, which are deactivating but ortho-, para--directing, the -OCF₂Cl group is expected to direct incoming electrophiles to the positions ortho to itself (positions 3 and 5). organicchemistrytutor.comlibretexts.org The strong deactivating nature of the group, however, means that reactions on this ring will be slower than on the unsubstituted ring. A study on the nitration of o-difluoromethoxybenzaldehyde showed that nitration occurs at the 5-position, which is para to the difluoromethoxy group, supporting its role as an ortho-, para--director. researchgate.net
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, typically requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov The -OCF₂Cl group is strongly electron-withdrawing and could potentially facilitate SNAr if a suitable leaving group (like a halogen or nitro group) were present at an ortho or para position on the same ring. The parent compound, this compound, does not have a leaving group in an activated position and is therefore unlikely to undergo SNAr directly.
Applications of 4 Chlorodifluoromethoxy Biphenyl As a Synthetic Building Block and Intermediate
Utility in the Synthesis of Complex Organofluorine Compounds
Organofluorine compounds are crucial in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and altered electronic characteristics. acs.org Biphenyl (B1667301) derivatives, in particular, serve as foundational scaffolds for a variety of complex molecules. researchgate.net
As a synthetic building block, 4-(Chlorodifluoromethoxy)biphenyl possesses several reactive sites. The biphenyl core can undergo electrophilic substitution reactions, allowing for the introduction of new functional groups. Furthermore, the carbon-chlorine bond within the chlorodifluoromethoxy group could potentially be targeted for further chemical transformations. While the -OCF₂Cl group is generally stable, its presence makes the compound a valuable intermediate for creating more complex molecules where this specific moiety is desired for tuning the final product's properties. Despite this potential, specific examples of this compound being used as a starting material for the synthesis of more complex organofluorine compounds are not readily found in the surveyed literature.
Role as a Precursor in the Development of Specialized Polymers and Dyes
Biphenyl units are often incorporated into polymer backbones to enhance thermal stability and confer specific optical or mechanical properties. Fluorinated polymers, in particular, are known for their chemical resistance and low surface energy. Theoretically, this compound could be functionalized to create monomers suitable for polymerization. For instance, the introduction of polymerizable groups (like vinyl, amino, or carboxylic acid functionalities) onto the biphenyl rings would allow its incorporation into polymer chains.
Similarly, in dye chemistry, the biphenyl scaffold can act as a chromophore or be part of a larger conjugated system. The electronic nature of the chlorodifluoromethoxy substituent could influence the absorption and emission spectra of a potential dye molecule. However, a review of available research and patent literature does not yield specific instances of this compound being utilized as a direct precursor in the synthesis of specialized polymers or dyes.
Integration into Advanced Materials and Functional Molecules (e.g., liquid crystals, OLEDs)
Fluorinated biphenyl and terphenyl derivatives are well-established components in the field of liquid crystals (LCs) because the inclusion of fluorine can significantly influence properties such as dielectric anisotropy, viscosity, and phase behavior. tandfonline.comtandfonline.comnih.gov The polarity and steric profile of substituents on the biphenyl core are critical for achieving the desired liquid crystalline phases. tandfonline.com The chlorodifluoromethoxy group on the biphenyl structure of this compound suggests its potential as a component or dopant in liquid crystal mixtures, although specific studies on its mesomorphic properties were not identified.
In the realm of Organic Light-Emitting Diodes (OLEDs), biphenyl derivatives are frequently used to construct host materials, charge-transporting materials, and emitters. acs.orgnih.govrsc.org The wide bandgap of the biphenyl core is advantageous, and substituents are used to tune the HOMO/LUMO energy levels, thermal stability, and morphology of the thin films. The electron-withdrawing nature of the chlorodifluoromethoxy group could be exploited to design electron-transporting or host materials. While the general class of fluorinated biphenyls is relevant to OLED technology, specific research detailing the integration or performance of this compound in OLED devices is not present in the available literature.
Methodologies for Late-Stage Chemical Functionalization
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in its synthesis. figshare.com This strategy is highly valuable in drug discovery and materials science as it allows for the rapid generation of analogs for structure-activity relationship studies without requiring a complete de novo synthesis. C-H functionalization is a powerful LSF technique that involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. figshare.com
The biphenyl core of this compound has multiple C-H bonds that are potential targets for LSF. Methodologies involving transition-metal catalysis could, in principle, be applied to selectively functionalize specific positions on the aromatic rings. This would enable the synthesis of a library of derivatives from a common advanced intermediate. Despite the significant interest in LSF methodologies, specific protocols developed for or applied to this compound have not been reported in the scientific literature.
Q & A
Q. What are the key synthetic methodologies for 4-(Chlorodifluoromethoxy)biphenyl, and how can reaction conditions be optimized?
A Friedel-Crafts acylation or alkoxylation strategy is commonly employed for biphenyl derivatives. For example, 4-Chloroacetylbiphenyl is synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst . Adapting this method, this compound could be synthesized by reacting biphenyl with chlorodifluoroacetyl chloride under similar conditions. Optimization includes monitoring reaction progress via TLC, adjusting catalyst loading (e.g., 1.5–2.0 eq. AlCl₃), and controlling temperature (e.g., 0–5°C for exothermic reactions). Post-synthesis purification via column chromatography (e.g., DCM/hexane eluent) or recrystallization (e.g., ethanol) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ for the difluoromethoxy group) .
- ¹H/¹³C NMR : Confirms substitution patterns on the biphenyl backbone (e.g., aromatic proton splitting and coupling constants) .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N, Cl content) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., EI-MS for Cl/F isotope patterns) .
Advanced Research Questions
Q. How do substituents like chlorodifluoromethoxy influence the electronic structure and photophysical properties of biphenyl derivatives?
Substituents alter conjugation and steric effects. For instance, fluorinated groups in biphenyls increase electron-withdrawing effects, shifting UV-Vis absorption maxima and reducing fluorescence quantum yields due to enhanced intersystem crossing . Computational studies (e.g., DFT) can model HOMO-LUMO gaps and charge distribution. Experimental validation via cyclic voltammetry (redox potentials) and time-resolved fluorescence (lifetimes) is recommended .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR/IR data may arise from tautomerism, rotameric forms, or impurities. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., hindered rotation of the difluoromethoxy group) .
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations and spatial interactions .
- X-ray Crystallography : Resolves absolute configuration and crystal packing effects (e.g., as demonstrated for biphenyl pyrazoles in ) .
Q. What are the environmental stability and degradation pathways of this compound?
Chlorinated biphenyls are prone to photolytic and microbial degradation. Accelerated stability studies under UV light (λ = 254–365 nm) in aqueous/organic solvents can identify breakdown products (e.g., dechlorination or hydroxylation). Waste must be segregated and treated by specialized agencies to prevent environmental release, as noted for structurally similar halogenated compounds .
Q. How can synthetic byproducts be minimized in large-scale preparations?
- Regioselective Protection : Use directing groups (e.g., -OMe) to control substitution sites .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce overhalogenation .
- Process Monitoring : Real-time analytics (e.g., in-situ IR) to detect intermediates and adjust conditions .
Methodological Notes
- Synthetic Reproducibility : Document catalyst activation (e.g., drying AlCl₃ at 120°C) and solvent purity (e.g., anhydrous DCM) .
- Data Validation : Cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) .
- Safety Protocols : Use fume hoods for volatile reagents (e.g., chlorodifluoroacetyl chloride) and adhere to waste disposal guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
